

Mitigating off-target effects of XmAb808 bispecific antibody

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Compound of Interest

Compound Name: T-808

Cat. No.: B611110

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XmAb808 Technical Support Center

Welcome to the technical support center for the XmAb808 bispecific antibody. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects during preclinical and clinical development.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for XmAb808?

A1: XmAb808 is a bispecific antibody that targets the B7-H3 antigen on tumor cells and the CD28 co-stimulatory receptor on T-cells.[1][2] Its primary function is to provide a conditional "Signal 2" for T-cell activation. Full T-cell activation requires two signals: Signal 1 is the engagement of the T-cell receptor (TCR), and Signal 2 is co-stimulation through receptors like CD28.[2] XmAb808 is engineered to provide this co-stimulation only when it is bound to B7-H3 on a tumor cell, thereby localizing T-cell activation to the tumor microenvironment and enhancing the anti-tumor immune response.[3][4]

Q2: What is the structural design of XmAb808 and how does it relate to specificity?

A2: XmAb808 utilizes Xencor's XmAb® 2+1 bispecific antibody format.[2] This means it has two binding domains for the tumor-associated antigen (B7-H3) and one binding domain for the T-cell receptor (CD28).[2] This multivalent design increases the antibody's avidity for tumor cells that have a high density of B7-H3, which helps to selectively target tumor cells over

normal tissues that may express B7-H3 at lower levels.[2] This is a key strategy to mitigate on-target, off-tumor toxicity.[2][5]

Q3: What are the primary potential off-target effects of XmAb808?

A3: The primary concerns are on-target/off-tumor toxicity and Cytokine Release Syndrome (CRS).

- **On-Target, Off-Tumor Toxicity:** The target antigen, B7-H3, can be expressed on some normal, healthy tissues.[5][6] This could lead to the activation of T-cells in these locations, potentially causing damage to healthy organs. The 2+1 antibody format is designed to minimize this by favoring binding to cells with high B7-H3 expression.[2]
- **Cytokine Release Syndrome (CRS):** As with many T-cell engaging therapies, potent T-cell activation can lead to a rapid and massive release of inflammatory cytokines, such as IL-6, IFN- γ , and TNF- α . [5][7] This systemic inflammatory response can range from mild, flu-like symptoms to severe, life-threatening conditions.[7][8] Dose-limiting toxicities observed in a Phase 1 trial, including infusion-related reactions and immune-related hepatitis, are consistent with potential CRS.[9]

Q4: How does XmAb808 avoid the systemic toxicity seen with previous CD28 superagonist antibodies?

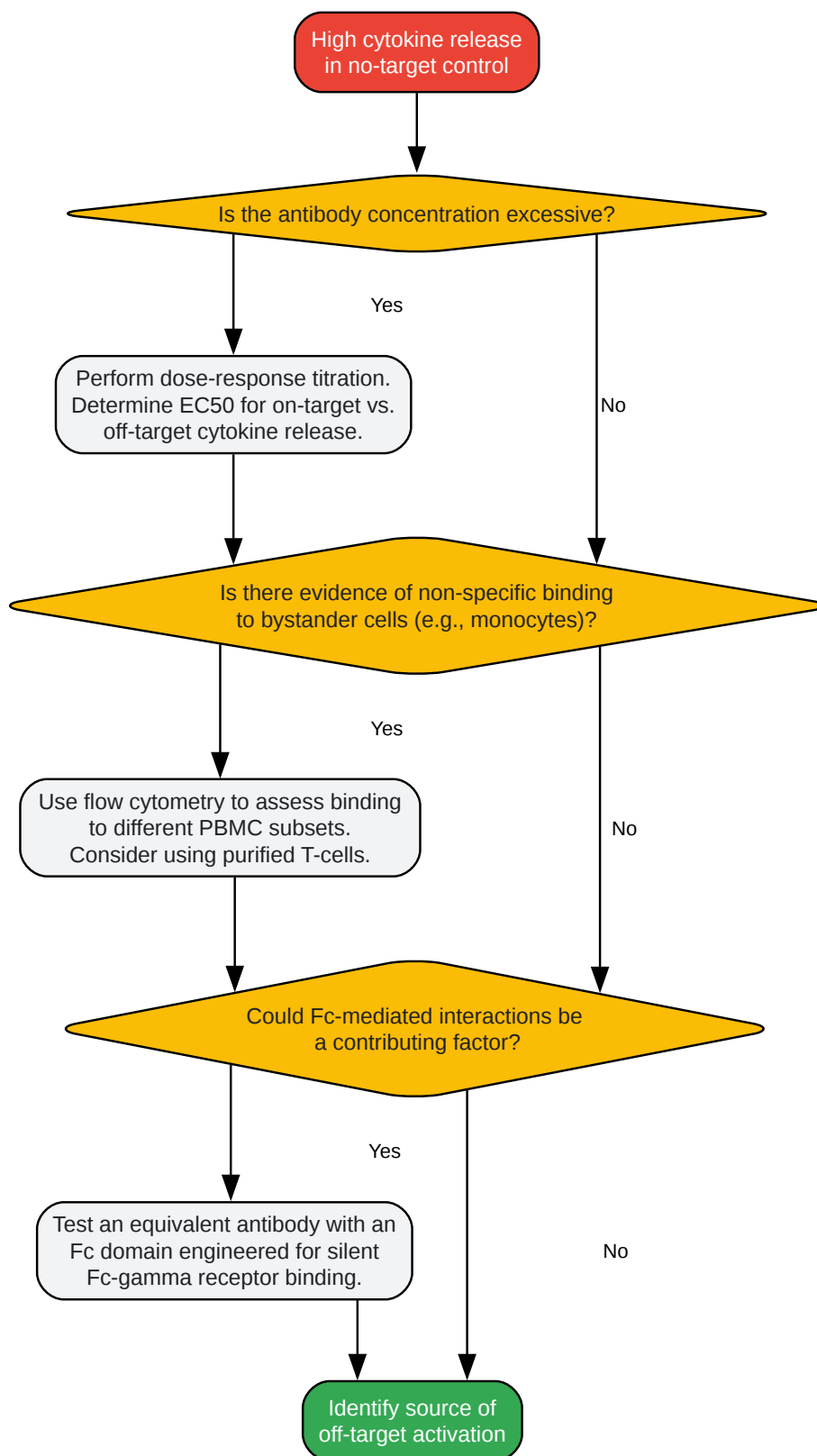
A4: Previous CD28-targeting antibodies that acted as superagonists caused systemic and severe T-cell activation. XmAb808 is designed to be a conditional agonist. Its activation of CD28 is dependent on its simultaneous binding to B7-H3 on tumor cells.[2] This design feature aims to restrict potent T-cell co-stimulation to the tumor site, thereby avoiding widespread, non-specific immune activation.[2]

Troubleshooting Guides

Issue 1: High levels of cytokine release (e.g., IL-6, IFN- γ) are observed in an in vitro PBMC co-culture assay in the absence of target tumor cells.

This suggests target-independent T-cell activation, which could translate to systemic toxicity in vivo.

- Diagram: Troubleshooting Workflow for Off-Target Activation



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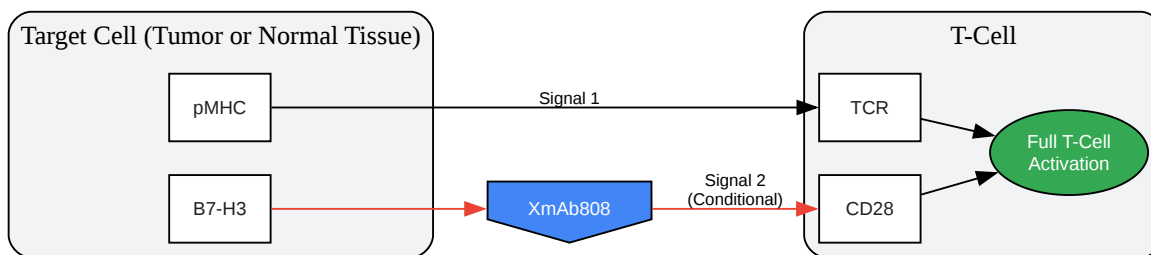
Caption: Workflow for diagnosing off-target cytokine release.

- Possible Causes & Mitigation Strategies:
 - High Antibody Concentration: The concentration used may be high enough to cause low-affinity, target-independent cross-linking of CD28 on T-cells.
 - Troubleshooting: Perform a full dose-response curve to determine the therapeutic window. Compare the EC50 for on-target cell killing versus the EC50 for cytokine release in the absence of target cells.
 - Fc Receptor Engagement: The Fc domain of XmAb808 could be engaging Fcγ receptors on other immune cells within the PBMC population (e.g., monocytes), leading to non-specific activation.
 - Troubleshooting: XmAb bispecifics are typically engineered with Fc domains that minimize Fcγ receptor binding.[\[6\]](#) Confirm the Fc variant of your antibody lot. As a control, you can use Fc-blocking agents in your assay or compare results with a version of the antibody that has a different Fc backbone.
 - Bystander Activation: Endothelial or other lymphoid cells present in the culture may facilitate off-target T-cell activation.[\[10\]](#)
 - Troubleshooting: Consider using purified T-cells instead of PBMCs for certain control experiments to eliminate the influence of other cell types. Additionally, blocking adhesion molecules like CD18 has been shown to reduce off-target T-cell activation without impairing therapeutic activity.[\[10\]](#)

Issue 2: Evidence of on-target, off-tumor toxicity is observed in animal models (e.g., weight loss, elevated liver enzymes).

This suggests that the antibody is activating T-cells at sites of normal tissue that express B7-H3.

- Diagram: B7-H3/CD28 Mediated T-Cell Co-stimulation



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Caption: Conditional co-stimulation via XmAb808.

- Possible Causes & Mitigation Strategies:
 - High B7-H3 Expression on Normal Tissues: The animal model may have a different B7-H3 expression profile than humans.
 - Troubleshooting: Perform immunohistochemistry (IHC) or flow cytometry on a panel of normal tissues from the animal model to quantify B7-H3 expression levels. Compare this to human tissue data.
 - Dosing Regimen: The dose may be too high, leading to engagement of low-density B7-H3 on normal cells.
 - Troubleshooting: Evaluate alternative dosing schedules, such as dose fractionation or step-dosing, which can help mitigate initial cytokine release and improve tolerability.[7]
 - Affinity vs. Avidity: While the 2+1 format provides avidity for high-density targets, the intrinsic affinity of the B7-H3 binding arms might still be sufficient to engage normal tissue.
 - Troubleshooting: This is an intrinsic property of the molecule. The therapeutic index must be carefully characterized by comparing on-tumor efficacy with off-tumor toxicity across a range of doses.

Experimental Protocols & Data

Protocol 1: In Vitro Cytokine Release Assay (CRA)

This assay is critical for predicting the risk of Cytokine Release Syndrome.[8][11]

- Objective: To measure the release of key pro-inflammatory cytokines from human PBMCs upon exposure to XmAb808 in the presence and absence of target cells.
- Methodology:
 - Cell Preparation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
 - Target Cells: Prepare a suspension of B7-H3 positive tumor cells (e.g., 22Rv1) and B7-H3 negative cells (e.g., LOX-IMVI) to serve as positive and negative targets, respectively.[3]
 - Assay Setup:
 - In a 96-well plate, co-culture PBMCs (e.g., at 2.5×10^5 cells/well) with target cells (e.g., at an Effector:Target ratio of 10:1).
 - Add serial dilutions of XmAb808.
 - Include controls:
 - PBMCs + Target Cells (No Antibody)
 - PBMCs alone + XmAb808 (No Target Control)
 - Positive Control (e.g., anti-CD3/CD28 beads or PHA)
 - Vehicle Control
 - Incubation: Incubate plates for 24-48 hours at 37°C, 5% CO₂.
 - Analysis: Centrifuge the plates and collect the supernatant. Analyze cytokine levels (TNF- α , IFN- γ , IL-2, IL-6, IL-10) using a multiplex immunoassay (e.g., Luminex) or ELISA.[8]
- Data Interpretation:

Condition	Expected IFN- γ Release	Expected IL-6 Release	Interpretation
PBMCs + B7-H3+ Cells + XmAb808	High	High	Expected on-target activity.
PBMCs + B7-H3- Cells + XmAb808	Low / Baseline	Low / Baseline	Confirms target-dependent activation.
PBMCs alone + XmAb808	Low / Baseline	Low / Baseline	Demonstrates low potential for off-target, target-independent activation.
PBMCs + Positive Control	Very High	Very High	Confirms assay validity and cell responsiveness.

Protocol 2: Off-Target Binding Assessment by Flow Cytometry

- Objective: To assess the binding of XmAb808 to various cell types, including those that do not express the target antigen.
- Methodology:
 - Cell Panel: Prepare single-cell suspensions of your B7-H3 positive target cell line, a B7-H3 negative cell line, and PBMCs.
 - Staining:
 - Incubate cells with a dilution series of fluorescently-labeled XmAb808 or with unlabeled XmAb808 followed by a fluorescently-labeled secondary antibody.
 - Co-stain PBMC samples with antibodies against cell surface markers (e.g., CD3 for T-cells, CD14 for monocytes, CD19 for B-cells) to identify specific populations.
 - Acquisition: Analyze the samples on a flow cytometer.

- Analysis: Gate on specific cell populations and quantify the Mean Fluorescence Intensity (MFI) for XmAb808 binding.
- Data Interpretation:

Cell Type	B7-H3 Expression	Expected XmAb808 Binding (MFI)	Interpretation
22Rv1	High	High	Confirms on-target binding.
LOX-IMVI	Negative	Low / Background	Confirms target specificity.[3]
T-Cells (CD3+)	Negative	Low / Background	Confirms the B7-H3 arm does not cross-react with T-cells.
Monocytes (CD14+)	Negative	Low / Background	Low MFI suggests minimal off-target binding to bystander cells.

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